(2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one
Description
The compound (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a chalcone derivative characterized by:
- First aromatic ring: A phenyl group substituted at the 2-position with a 4-chlorobenzyloxy moiety (2-[(4-chlorophenyl)methoxy]phenyl).
- Second aromatic ring: A 4-(trifluoromethoxy)phenyl group attached via an enamine linkage (C=N) to the α,β-unsaturated ketone backbone.
Chalcones are α,β-unsaturated ketones with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this compound—combining electron-withdrawing (Cl, trifluoromethoxy) and bulky groups—may enhance its stability, bioavailability, and target specificity compared to simpler analogs .
Properties
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3NO3/c24-17-7-5-16(6-8-17)15-30-22-4-2-1-3-20(22)21(29)13-14-28-18-9-11-19(12-10-18)31-23(25,26)27/h1-14,28H,15H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPTZZLYUQPGPC-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylmethanol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4-(trifluoromethoxy)aniline under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to the creation of advanced polymers, coatings, and other specialized materials.
Mechanism of Action
The mechanism of action of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Analysis:
Key Observations :
- Halogen Effects : Bromine and chlorine in analogs (e.g., Comp B) induce stronger intermolecular interactions (e.g., C–H···Br) than fluorine, influencing solubility and crystal packing .
Physicochemical Properties
Melting Points and Solubility:
Spectral Data :
- NMR Shifts: Target: Expected aromatic protons at δ 6.8–8.0 ppm (overlapping signals from two substituted phenyl rings). The OCF₃ group typically causes deshielding (~δ 7.5–8.0 ppm) . Comp A : δ 3.83 (s, OCH₃), δ 7.2–8.3 (quinoline and aryl protons). Comp C : δ 3.05 (s, NMe₂), δ 6.7–7.9 (fluorophenyl and dimethylaminoaryl protons).
Yield Optimization :
- Higher yields (e.g., 85% in Comp A ) are achieved with microwave-assisted or reflux conditions compared to traditional methods.
Biological Activity
The compound (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a chlorophenyl group and a trifluoromethoxy group. The structural configuration plays a crucial role in its biological activity.
Chalcones have been shown to exert their biological effects through various mechanisms:
- Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest at different phases. For instance, studies have demonstrated that certain chalcone derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Induction of Apoptosis : The compound has been observed to promote apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This includes the upregulation of Bax and downregulation of Bcl-2, which are critical in the apoptotic pathway .
- Antimicrobial Activity : Chalcones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine and fluorine, enhances their antibacterial potency by disrupting bacterial cell membranes .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
1. Anticancer Activity
A study conducted on human leukemia cell lines demonstrated that the compound effectively induced apoptosis through the mitochondrial pathway. The treatment resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, leading to cell death .
2. Antimicrobial Efficacy
In vitro studies revealed that this chalcone derivative exhibited significant antibacterial activity against drug-resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values indicated strong potential for development into a therapeutic agent against resistant bacterial infections .
3. Anti-inflammatory Effects
Research has shown that the compound can significantly reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases. This effect is attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example:
- React 2-[(4-chlorophenyl)methoxy]acetophenone with 4-(trifluoromethoxy)benzaldehyde in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours .
- Purify the product via recrystallization using ethanol or methanol. Monitor reaction progress using TLC and confirm the (2E)-configuration via NOESY or X-ray crystallography .
Basic: How can the structure and purity of this compound be validated experimentally?
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., monoclinic P21/c space group, Z = 8) .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, enone protons as doublets at δ 6.5–7.5 ppm) .
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
Basic: What in vitro assays are suitable for evaluating its antimicrobial activity?
- Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use zones of inhibition (ZOI) as a preliminary metric .
- Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (range: 1–128 µg/mL). Include positive controls (e.g., ciprofloxacin) .
Advanced: How can DFT calculations elucidate electronic properties and reaction mechanisms?
- Geometry optimization : Use B3LYP/6-311G(d,p) to model the enone system and analyze frontier molecular orbitals (HOMO-LUMO gap) for charge-transfer interactions .
- Mechanistic insights : Simulate the Claisen-Schmidt condensation transition state to assess the role of electron-withdrawing groups (Cl, CFO) in stabilizing intermediates .
Advanced: What solvent systems optimize yield and stereoselectivity during synthesis?
- Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce stereoselectivity.
- Ethanol/water mixtures (3:1 v/v) at 50°C improve yields (75–85%) by balancing solubility and basic catalyst activity .
- Solvent-free microwave-assisted synthesis can reduce reaction time (30 mins) but requires rigorous temperature control .
Advanced: How do crystal packing interactions influence physicochemical stability?
- Analyze X-ray data (e.g., CCDC 1988019) for intermolecular interactions:
- Stability tests: Perform accelerated degradation studies (40°C/75% RH) to correlate packing density with hygroscopicity .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Electron-withdrawing substituents : Replace 4-Cl with 4-F or 4-CF to modulate lipophilicity (logP) and bioactivity .
- Amino group modifications : Substitute trifluoromethoxy with sulfonamide or morpholine groups to enhance solubility and target selectivity .
- Validate analogs via molecular docking (e.g., AutoDock Vina) against enzymes like β-ketoacyl-ACP synthase .
Advanced: What experimental variables most significantly impact reaction yield?
- Catalyst concentration : Excess KOH (>0.03 mol) leads to side reactions (e.g., aldol condensation byproducts) .
- Temperature : Maintain ≤50°C to prevent retro-aldol decomposition.
- Substituent effects : Electron-deficient aldehydes (e.g., 4-CFO) improve enone formation kinetics (yield: 80% vs. 60% for electron-rich analogs) .
Advanced: How to resolve contradictions in biological activity data across similar compounds?
- Meta-analysis : Compare MIC values of analogs (e.g., 4-Cl vs. 4-F substituents) using ANOVA to identify statistically significant trends .
- Experimental limitations : Address batch variability (e.g., purity differences) via orthogonal characterization (HPLC, HRMS) .
- Mechanistic studies : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
Advanced: What computational tools predict pharmacokinetic properties like logP and metabolic stability?
- logP calculation : Use ChemAxon or SwissADME with atomic contributions from Cl (+0.71) and CFO (+1.2) .
- Metabolism prediction : Simulate CYP450 interactions (e.g., CYP3A4) via StarDrop or Schrödinger’s ADMET Predictor .
- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes, t measurement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
